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molecular formula C14H18O3 B8558475 Cyclopentyl(3,4-dimethoxyphenyl)methanone

Cyclopentyl(3,4-dimethoxyphenyl)methanone

Cat. No. B8558475
M. Wt: 234.29 g/mol
InChI Key: PWDHPPSNTGXQJB-UHFFFAOYSA-N
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Patent
US08987188B2

Procedure details

To polyphosphoric acid (76 g) was added 1,2-dimethoxybenzene (7.9 g, 0.057 mol) followed by cyclopentanecarboxylic acid (9.8 g, 0.086 mol). The mixture was stirred at 60° C. during 24 hours then cooled down to −5° C. and quenched by the addition of 200 ml ice/water followed by 100 ml of ether. After stirring at room temperature for 3 hours, the two layers were separated and the aqueous phase extracted with three 100 ml portions of ether. The two ethereal phases were combined, washed with 50 ml of NaOH and 50 ml of brine and dried over MgSO4. Filtration and concentration gave 15.5 g of dark brown oil. This oil was purified by vacuum distillation (180-190° C., 0.03 mbar) through a short path to give 11.8 g (88%) of a white solid.
[Compound]
Name
polyphosphoric acid
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[CH:11]1([C:16](O)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH:11]1([C:16]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([O:9][CH3:10])[CH:5]=2)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
polyphosphoric acid
Quantity
76 g
Type
reactant
Smiles
Name
Quantity
7.9 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. during 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled down to −5° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 200 ml ice/water
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with three 100 ml portions of ether
WASH
Type
WASH
Details
washed with 50 ml of NaOH and 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCC1)C(=O)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 116.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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